4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
The compound “4-((3-(4-methoxybenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a benzyl group, a ureido group, a piperidine ring, and a sulfonamide group. Each of these groups contributes to the overall properties and potential reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the ureido group might participate in reactions with nucleophiles, and the piperidine ring might undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds have been extensively studied for their antibacterial properties as well as their applications in treating diseases caused by microorganisms. Beyond their traditional use as bacteriostatic antibiotics, sulfonamides have found applications in treating a variety of conditions, including as antiviral agents, anticancer agents, and drugs for Alzheimer’s disease. The structural motif of sulfonamides allows for their use in a wide array of drugs, targeting conditions such as cancer, glaucoma, inflammation, and dandruff among the most investigated ones (Gulcin & Taslimi, 2018).
Medicinal Chemistry of Sulfonamides
Sulfonamide derivatives, through chemical structural modifications, have shown a broad spectrum of bioactivity. Research in medicinal chemistry has highlighted the significance of sulfonamide-based compounds in developing drugs with antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. This versatility underlines the potential of sulfonamides in drug discovery and their role in addressing a wide range of health issues (He Shichao et al., 2016).
Environmental Impact and Ecotoxicity of Sulfonamides
Concerns about the environmental impact of sulfonamides, particularly their presence in water bodies and potential ecotoxicity, have prompted research into their fate and behavior in environmental and water treatment processes. Studies suggest the importance of advanced oxidation processes (AOPs) in effectively reducing the ecotoxicity of sulfonamides, pointing to the need for sustainable management of these compounds in the environment (Jingchen Li et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-10-8-15(9-11-21)13-19-17(22)18-12-14-4-6-16(25-3)7-5-14/h4-7,15H,8-13H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSAHQQVRZVIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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